Cas no 1783870-08-5 (2-(piperidin-4-ylmethyl)phenylmethanol)
2-(piperidin-4-ylmethyl)phenylmethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(piperidin-4-ylmethyl)phenylmethanol
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- MDL: MFCD22403362
2-(piperidin-4-ylmethyl)phenylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B450483-2.5mg |
[2-(piperidin-4-ylmethyl)phenyl]methanol |
1783870-08-5 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B450483-5mg |
[2-(piperidin-4-ylmethyl)phenyl]methanol |
1783870-08-5 | 5mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B450483-25mg |
[2-(piperidin-4-ylmethyl)phenyl]methanol |
1783870-08-5 | 25mg |
$ 320.00 | 2022-06-07 | ||
| 1PlusChem | 1P01BAWH-50mg |
[2-(piperidin-4-ylmethyl)phenyl]methanol |
1783870-08-5 | 95% | 50mg |
$541.00 | 2025-03-19 | |
| 1PlusChem | 1P01BAWH-100mg |
[2-(piperidin-4-ylmethyl)phenyl]methanol |
1783870-08-5 | 95% | 100mg |
$697.00 | 2025-03-19 | |
| 1PlusChem | 1P01BAWH-250mg |
[2-(piperidin-4-ylmethyl)phenyl]methanol |
1783870-08-5 | 95% | 250mg |
$979.00 | 2025-03-19 | |
| 1PlusChem | 1P01BAWH-500mg |
[2-(piperidin-4-ylmethyl)phenyl]methanol |
1783870-08-5 | 95% | 500mg |
$1522.00 | 2025-03-19 | |
| 1PlusChem | 1P01BAWH-1g |
[2-(piperidin-4-ylmethyl)phenyl]methanol |
1783870-08-5 | 95% | 1g |
$1940.00 | 2025-03-19 | |
| 1PlusChem | 1P01BAWH-2.5g |
[2-(piperidin-4-ylmethyl)phenyl]methanol |
1783870-08-5 | 95% | 2.5g |
$4218.00 | 2024-06-18 | |
| 1PlusChem | 1P01BAWH-5g |
[2-(piperidin-4-ylmethyl)phenyl]methanol |
1783870-08-5 | 95% | 5g |
$6208.00 | 2024-06-18 |
2-(piperidin-4-ylmethyl)phenylmethanol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 2-(piperidin-4-ylmethyl)phenylmethanol
2-(Piperidin-4-ylmethyl)phenylmethanol: A Comprehensive Overview
2-(Piperidin-4-ylmethyl)phenylmethanol (CAS No. 1783870-08-5) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its piperidine ring fused with a phenol group, exhibits intriguing chemical properties and potential applications. In this article, we delve into the structural features, synthesis methods, and recent advancements in understanding its biological and chemical behaviors.
The molecular structure of 2-(piperidin-4-ylmethyl)phenylmethanol is defined by a piperidine ring system attached to a phenol group via a methylene bridge. This arrangement imparts the molecule with both aromatic and aliphatic characteristics, making it versatile for various chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in drug discovery programs targeting central nervous system disorders.
One of the most notable aspects of 2-(piperidin-4-ylmethyl)phenylmethanol is its ability to participate in enantioselective reactions. Researchers have demonstrated that this compound can serve as a chiral auxiliary in asymmetric synthesis, enabling the construction of complex molecular architectures with high enantiomeric excess. This property has been leveraged in the development of novel therapeutic agents, including those with potential anticancer and antiviral activities.
In terms of synthesis, 2-(piperidin-4-ylmethyl)phenylmethanol can be prepared through several routes, including nucleophilic aromatic substitution and organocatalytic processes. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and scalability of these methods. For instance, the use of proline-derived catalysts has enabled the enantioselective construction of this compound under mild reaction conditions.
The biological activity of 2-(piperidin-4-ylmethyl)phenylmethanol has been extensively studied in recent years. Preclinical studies have shown that this compound exhibits moderate inhibitory effects on certain kinases associated with cancer progression. Additionally, it has demonstrated potential as a modulator of ion channels, which could be exploited for treating neurological disorders such as epilepsy and chronic pain.
From a materials science perspective, 2-(piperidin-4-ylmethyl)phenylmethanol has been investigated as a precursor for advanced materials such as polymers and liquid crystals. Its unique combination of aromaticity and chirality makes it an attractive candidate for developing optoelectronic devices with enhanced performance characteristics.
In conclusion, 2-(Piperidin-4-ylmethyl)phenylmethanol (CAS No. 1783870-08-5) is a multifaceted compound with promising applications across diverse scientific disciplines. Its structural versatility, coupled with recent breakthroughs in synthetic methodologies and biological research, positions it as a valuable tool for advancing modern chemistry and medicine.
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